molecular formula C5H6N2OS B14918530 2-(2-Aminothiazol-5-yl)acetaldehyde

2-(2-Aminothiazol-5-yl)acetaldehyde

Cat. No.: B14918530
M. Wt: 142.18 g/mol
InChI Key: RZNKWSBQFHNLMV-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-5-yl)acetaldehyde is a heterocyclic aldehyde featuring a thiazole ring substituted with an amino group at position 2 and an acetaldehyde moiety at position 3.

The aldehyde functional group confers reactivity toward nucleophiles, enabling applications in cross-coupling reactions or as intermediates in the synthesis of bioactive molecules.

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)acetaldehyde

InChI

InChI=1S/C5H6N2OS/c6-5-7-3-4(9-5)1-2-8/h2-3H,1H2,(H2,6,7)

InChI Key

RZNKWSBQFHNLMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminothiazol-5-yl)acetaldehyde typically involves the reaction of 2-aminothiazole with an appropriate aldehyde. One common method is the condensation reaction between 2-aminothiazole and acetaldehyde under acidic conditions . The reaction is usually carried out in an aqueous or ethanol medium, and the product is isolated by crystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminothiazol-5-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Aminothiazol-5-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, thiazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to interact with these molecular targets, disrupting their normal function and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Molecular Formula Key Functional Groups Substituents Key Properties/Applications Reference
2-(2-Aminothiazol-5-yl)acetaldehyde C₅H₆N₂OS Amino, thiazole, aldehyde Acetaldehyde at C5 Reactive intermediate, potential bioactivity N/A
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone C₆H₈N₂OS Amino, thiazole, ketone Methyl at C4, acetyl at C5 Intermediate in heterocyclic synthesis
(2-Amino-thiazol-5-yl)-acetic acid methyl ester C₆H₈N₂O₂S Amino, thiazole, ester Methyl ester at acetic acid side chain Lab reagent, synthetic intermediate
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione C₁₈H₁₈N₆O₆S Amino, thiazole, pyrimidinedione, nitro Nitrophenyl and pyrimidinedione moieties Pharmaceutical candidate (e.g., enzyme inhibition)
Compound 9c (from ) C₂₅H₂₀BrN₅O₂S Benzodiazole, triazole, acetamide, bromophenyl Bromophenyl at thiazole C2, triazole linker α-Glucosidase inhibition (potential antidiabetic)
Key Observations:
  • Functional Group Impact : The aldehyde group in the target compound distinguishes it from ketone (e.g., ) or ester (e.g., ) analogs, offering distinct reactivity in nucleophilic additions or condensations.
  • Biological Activity : Compounds like 9c () exhibit enzyme inhibitory activity, suggesting that substituting the aldehyde with an acetamide group (as in 9c) may enhance target specificity .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be drawn from related molecules:

Property This compound (2-Amino-thiazol-5-yl)-acetic acid methyl ester 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
Molecular Weight (g/mol) ~158.18 (estimated) 188.21 168.21
Solubility Likely polar, soluble in DMSO or water Soluble in organic solvents (e.g., DCM, ethanol) Moderate solubility in polar aprotic solvents
Melting Point Not reported Not reported Not reported (analogs in : 206–208°C)
Notes:
  • Pyrimidinedione-containing analogs () have higher molecular weights and melting points, reflecting increased structural rigidity .

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